![molecular formula C22H29ClN8 B606571 4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine CAS No. 1256963-02-6](/img/structure/B606571.png)
4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine
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Overview
Description
CDK4-IN-1 is a selective inhibitor of cyclin-dependent kinase 4.
Scientific Research Applications
Cancer Treatment
CDK4-IN-1, as a CDK4/6 inhibitor, has shown significant potential in cancer treatment . Dysregulated cell proliferation, often driven by anomalies in cell Cyclin-dependent kinase (CDK) activation, is a key pathological mechanism in cancer . Selective CDK4/6 inhibitors have shown clinical success, particularly in treating advanced-stage estrogen receptor (ER)-positive and human epidermal growth factor receptor 2 (HER2)-negative breast cancer .
Breast Cancer Therapy
The combination of CDK4/6 inhibitors with endocrine therapy has emerged as the foremost therapeutic modality for patients afflicted with hormone receptor-positive (HR+)/HER2-negative (HER2-) advanced breast cancer . This therapeutic approach has demonstrated a substantial extension of progression-free survival .
Cell Cycle Regulation
CDK4-IN-1 plays a pivotal role in cell cycle regulation . When bound and activated by cyclin D, CDK4/6 phosphorylates the retinoblastoma protein (Rb), leading to the release of the transcription factor E2F. This promotes the transcription of genes related to the cell cycle, driving the transition of cells from the G1 phase to the S phase .
Protection of Normal Tissues
Multiple pre-clinical studies have demonstrated the ability of CDK4-IN-1 to protect normal tissues by reducing the frequency of treatment associated intestinal injuries and hematological toxicity .
Central Nervous System Disorders
CDK4-IN-1 offers potential applications in central nervous system disorders such as brain cancer and secondary brain metastases due to its enhanced ability to cross the blood–brain barrier more effectively .
Anticancer Drug Development
Owing to their critical roles in cell cycle progression, cellular transcription, and apoptotic pathways, CDK4/6 have emerged as significant targets in anticancer drug development .
Mechanism of Action
Target of Action
The primary target of CDK4-IN-1 is the Cyclin-dependent kinase 4 (CDK4) . CDK4, in conjunction with the D-type cyclins, mediates progression through the G1 phase when the cell prepares to initiate DNA synthesis .
Mode of Action
CDK4-IN-1 inhibits the CDK4/6 complex, which acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . The inhibition of this complex results in cell cycle arrest and apoptosis .
Biochemical Pathways
CDK4-IN-1 affects the cell cycle regulation pathway. The cyclin D–CDK4/6 complex can be activated through Janus kinase–signal transducer and activator of transcription (STAT), phosphatidylinositol 3-kinase (PI3K)–protein kinase B (AKT), and Ras–Raf–extracellular signal-regulated protein kinases (ERK) signaling pathways .
Pharmacokinetics
CDK4-IN-1, like other CDK4/6 inhibitors, exhibits a large inter-individual variability in exposure and is extensively metabolized by cytochrome P450 3A4 . The pharmacokinetic exposure increases in a dose-proportional manner for similar compounds .
Result of Action
The inhibition of the CDK4/6 complex by CDK4-IN-1 leads to cell cycle arrest and apoptosis . This results in the suppression of abnormal cell proliferation and cancer development .
Action Environment
The efficacy of CDK4-IN-1 can be influenced by various environmental factors. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the exposure of CDK4/6 inhibitors . Additionally, the dynamic nature of CDK4 in the ATP binding site, the regulatory spine, and the interaction with its cyclin partner can influence the compound’s action .
properties
IUPAC Name |
4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN8/c1-14(2)20-19(21(23)29-28-20)17-7-10-24-22(26-17)27-18-6-5-16(13-25-18)31-11-8-15(9-12-31)30(3)4/h5-7,10,13-15H,8-9,11-12H2,1-4H3,(H,28,29)(H,24,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFGTURSEBTJIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)Cl)C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine |
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